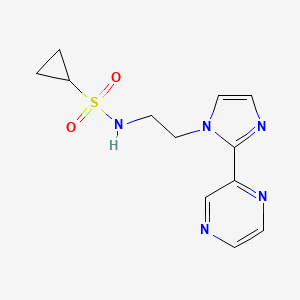

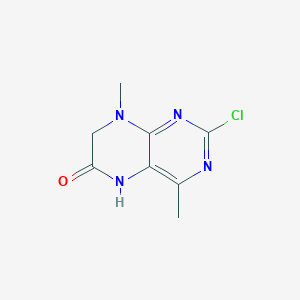

![molecular formula C12H16ClN B2888418 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride CAS No. 42025-42-3](/img/structure/B2888418.png)

2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research on the synthesis and structural analysis of compounds related to 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride has led to the development of methods for constructing related complex molecular frameworks. A notable example is the work on regioselectivity changes in reactions involving naphthalene and 2-naphthyl ethers with 1,3,5-triazines, highlighting a method for synthesizing 4H-benzo[de]isoquinolin-4-ones. This method involves reacting 2-naphthyl ethers with an equimolar quantity of 1,3,5-triazines in polyphosphoric acid, demonstrating the chemical versatility and potential for generating diverse molecular structures from the hexahydro-1H-benzo[de]isoquinoline scaffold (Aksenov et al., 2009).

Antitumor Efficacy and Apoptotic Activity

The antitumor efficacy and apoptotic activity of derivatives of 1H-benz[de]isoquinoline-1,3-diones have been extensively studied, revealing their potential as antineoplastic agents. Research involving substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones has shown significant antineoplastic activity, with compounds eliciting cytotoxicity in multiple human tumor cell lines. The mechanism involves apoptosis induction, mitotic arrest, and inhibition of DNA and RNA synthesis in tumor cells, pointing to the therapeutic potential of these compounds in cancer treatment (Mukherjee et al., 2011).

Molecular Interactions and Biological Activities

Further investigations into the interactions and biological activities of isoquinoline alkaloids have highlighted their significance in medicinal chemistry. Studies have focused on the binding aspects and implications for drug design, particularly in the context of nucleic acid-binding isoquinoline alkaloids. These alkaloids have demonstrated considerable pharmacological and biological properties, including anticancer potential, with ongoing research aimed at elucidating their molecular targets and optimizing their therapeutic profiles (Bhadra & Kumar, 2011).

Local Anesthetic Activity and Toxicity Evaluation

The evaluation of local anesthetic activity and the toxicity profile of isoquinoline alkaloid derivatives have provided insights into their therapeutic margins. Studies involving the synthesis and toxicity assessment of 1-aryltetrahydroisoquinoline alkaloid derivatives have underscored the importance of structural modifications in reducing toxicity and enhancing therapeutic efficacy. Such research not only contributes to our understanding of the structure-toxicity relationship but also opens avenues for developing new, safer pharmaceutical agents with local anesthetic properties (Azamatov et al., 2023).

Mecanismo De Acción

Target of Action

The primary target of 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride acts as a potent and selective antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .

Biochemical Pathways

The compound’s action on the 5-HT3 receptors affects the serotonergic signaling pathway . By blocking these receptors, it prevents the transmission of signals that would otherwise lead to nausea and vomiting .

Pharmacokinetics

Like other 5-ht3 antagonists, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that allows it to effectively reach its target receptors and exert its antiemetic effects .

Result of Action

By blocking the 5-HT3 receptors, 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride prevents the triggering of the reflexes that lead to nausea and vomiting . This makes it an effective treatment for conditions such as chemotherapy-induced nausea and vomiting (CINV) .

Action Environment

The action of 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability . .

Propiedades

IUPAC Name |

2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1,3,5,11,13H,2,4,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFVPECEMLEHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC3=CC=CC(=C23)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride | |

CAS RN |

42025-42-3 |

Source

|

| Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)